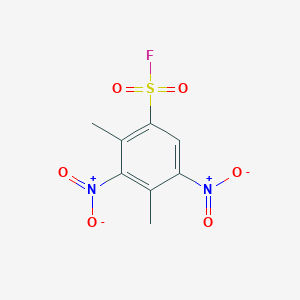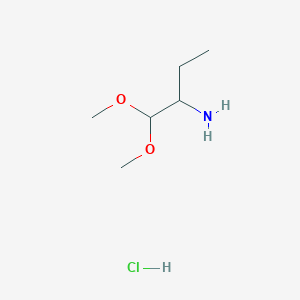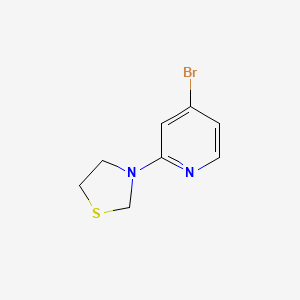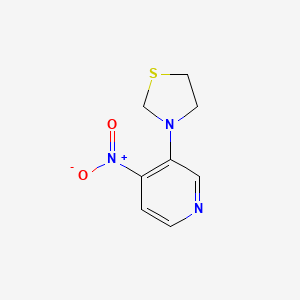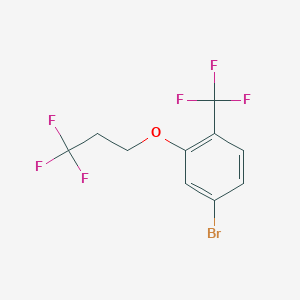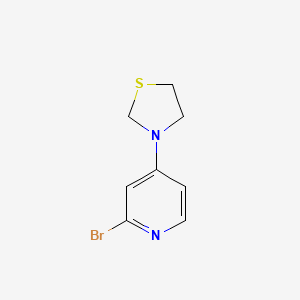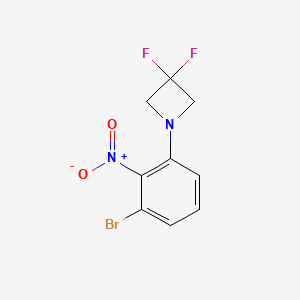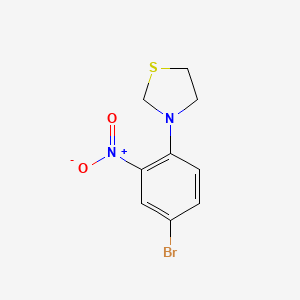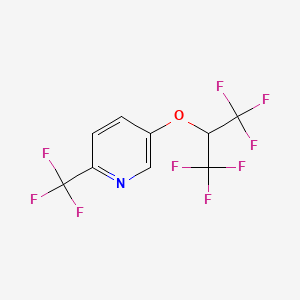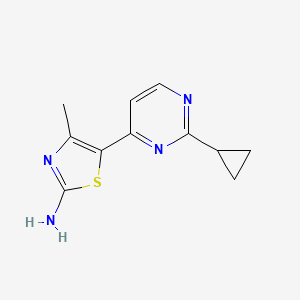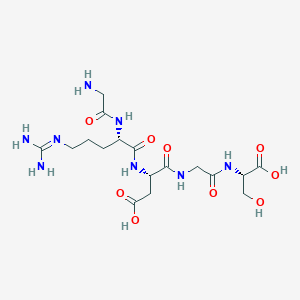
H-Gly-Arg-Asp-Gly-Ser-OH
Vue d'ensemble
Description
H-Gly-Arg-Asp-Gly-Ser-OH, also known as GRGDSP, is a peptide sequence that is commonly used in scientific research. This peptide sequence is found in extracellular matrix proteins such as fibronectin and vitronectin, and plays a crucial role in cell adhesion and migration.
Applications De Recherche Scientifique
Conformation and Degradation
A study focused on the conformational analysis of a cyclic peptide similar to the one you're interested in, which is a vitronectin-selective inhibitor. The research aimed to explain the increased propensity for this peptide to convert to its cyclic imide degradation product. Through NMR and molecular dynamic simulations, the study revealed that the peptide has a stable solution conformation with specific beta-turn structures. It was found that the stability of Asp-containing peptides like this cannot be solely predicted by conformational analysis; the influence of surrounding residues and neighboring group catalysis must also be considered (Bogdanowich-Knipp, Jois, & Siahaan, 1999).
Tuberculin Activity
Another study synthesized peptides to examine their tuberculin activity, although not directly related to the "H-Gly-Arg-Asp-Gly-Ser-OH" sequence. This research is an example of how peptide synthesis and analysis contribute to understanding biological functions and activities. The peptides synthesized in this study were tested for their ability to elicit a tuberculin response in sensitized guinea pigs and humans, showcasing the methodology for evaluating peptide functions in immune responses (Toida, Yamamoto, Takuma, Suzuki, & Hirata, 1985).
Glutathione Analogues
Research on novel glutathione analogues containing an urethane backbone linkage investigated peptides with modifications to the central cysteine residue, replaced by serine or aspartic acid. These analogues, including structures similar to the sequence of interest, were evaluated for their ability to inhibit human GST P1-1, an enzyme involved in detoxification processes. The study highlights the potential therapeutic applications of peptide analogues in modulating enzyme activity (Cacciatore, Caccuri, Di Stefano, Luisi, Nalli, Pinnen, Ricci, & Sozio, 2003).
Cell Adhesion
The adherence of various cell types to Matrix Gla Protein (MGP), which contains the unusual amino acid gamma-carboxyglutamic acid (Gla), was studied. The research found that cell adherence to MGP could be inhibited by an Arg-Gly-Asp-containing synthetic peptide, indicating the role of such sequences in mediating cell attachment to the extracellular matrix. This study underscores the importance of specific peptide sequences in cellular interactions and adhesion processes (Loeser & Wallin, 1992).
Orientations Futures
Propriétés
IUPAC Name |
(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)15(32)25-9(4-13(29)30)14(31)22-6-12(28)24-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOAJVVLPHLOOI-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Arg-Asp-Gly-Ser-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



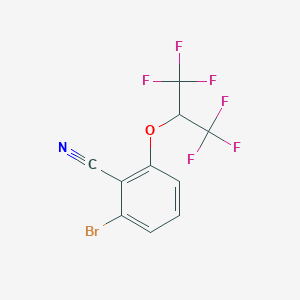
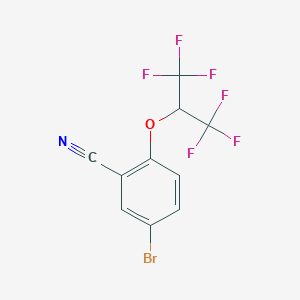
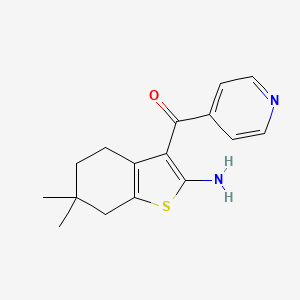
![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)
